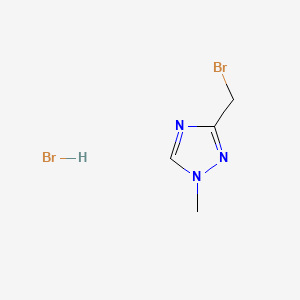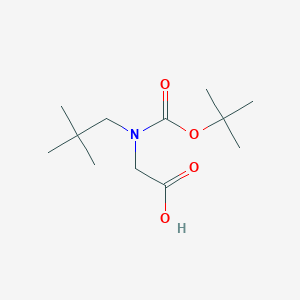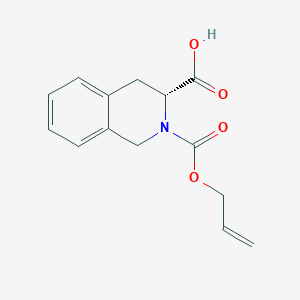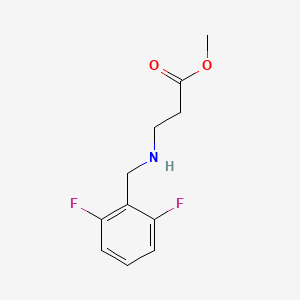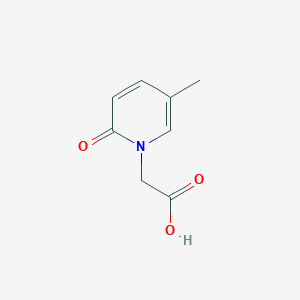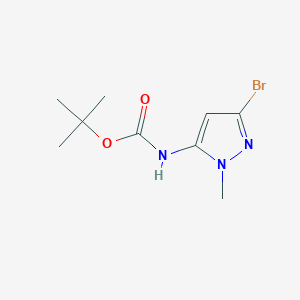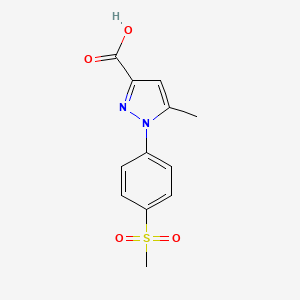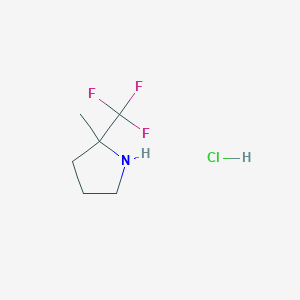
3-(3,4-Dimethylphenyl)-1,1,1-trifluoropropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dimethylphenyl)-1,1,1-trifluoropropan-2-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a propanol backbone, with a dimethylphenyl group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylphenyl)-1,1,1-trifluoropropan-2-ol can be achieved through several methods. One common approach involves the reaction of 3,4-dimethylbenzaldehyde with trifluoroacetaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, with the aldehyde and trifluoroacetaldehyde being mixed in an appropriate solvent, followed by the addition of the reducing agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. For instance, catalytic hydrogenation of the corresponding trifluoromethyl ketone in the presence of a suitable catalyst can be employed. This method offers the advantage of higher yields and better control over reaction conditions, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,4-Dimethylphenyl)-1,1,1-trifluoropropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: The major product is 3-(3,4-Dimethylphenyl)-1,1,1-trifluoropropan-2-one.
Reduction: The major product is 3-(3,4-Dimethylphenyl)-1,1,1-trifluoropropane.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Aplicaciones Científicas De Investigación
3-(3,4-Dimethylphenyl)-1,1,1-trifluoropropan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs with improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-(3,4-Dimethylphenyl)-1,1,1-trifluoropropan-2-ol involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and cell membranes. This interaction can modulate enzyme activity and cell signaling pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3,4-Dimethylphenyl)-1,1,1-trifluoropropane
- 3-(3,4-Dimethylphenyl)-1,1,1-trifluoropropan-2-one
- 3-(3,4-Dimethylphenyl)-1,1,1-trifluoropropan-2-amine
Uniqueness
3-(3,4-Dimethylphenyl)-1,1,1-trifluoropropan-2-ol is unique due to the presence of both a hydroxyl group and a trifluoromethyl group. This combination imparts distinct chemical properties, such as increased reactivity and enhanced lipophilicity, making it a valuable compound in various applications.
Propiedades
Fórmula molecular |
C11H13F3O |
|---|---|
Peso molecular |
218.21 g/mol |
Nombre IUPAC |
3-(3,4-dimethylphenyl)-1,1,1-trifluoropropan-2-ol |
InChI |
InChI=1S/C11H13F3O/c1-7-3-4-9(5-8(7)2)6-10(15)11(12,13)14/h3-5,10,15H,6H2,1-2H3 |
Clave InChI |
UIAHRLLBSJQGFO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)CC(C(F)(F)F)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


